molecular formula C20H16BrFN2O2 B2508312 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946333-13-7

1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2508312
CAS No.: 946333-13-7
M. Wt: 415.262
InChI Key: QWMCECDZDVBJHM-UHFFFAOYSA-N
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Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with an oxo group at position 2 and a carboxamide moiety at position 2. Such structural features are critical for pharmacological activity, particularly in kinase inhibition and receptor binding, as seen in analogs .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-4-9-16(11-18(13)22)23-19(25)17-3-2-10-24(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCECDZDVBJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromobenzyl Group

The 4-bromobenzyl group is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the bromine atom and the adjacent sulfur in the thiadiazole ring.

Reaction TypeConditionsProducts/OutcomesReference
Bromine displacementAlkaline medium, nucleophiles (e.g., amines, thiols)Substituted benzyl derivatives (e.g., 4-aminobenzyl or 4-mercaptobenzyl analogs)
Suzuki couplingPd catalysis, aryl boronic acidsBiaryl derivatives (e.g., 4-phenylbenzyl analogs)
  • Key Insight : Bromine substitution enhances diversification potential for pharmacological optimization. The thiadiazole ring stabilizes transition states during NAS, improving reaction yields.

Reactivity of the Urea Moiety

The urea bridge (-NH-C(=O)-NH-) participates in hydrogen bonding and acid/base-mediated transformations:

Reaction TypeConditionsProducts/OutcomesReference
HydrolysisStrong acids (HCl) or bases (NaOH)Cleavage into amine and isocyanate intermediates
CondensationCarbonyl reagents (e.g., aldehydes)Formation of Schiff bases or thiosemicarbazides
Metal coordinationTransition metals (Ni²⁺, Cu²⁺)Stabilized metal complexes with enhanced antimicrobial activity
  • Key Insight : The urea group’s ability to coordinate metal ions (e.g., nickel in urease enzymes) underpins its role as a metalloenzyme inhibitor .

Thiophene Ring Functionalization

The thiophene-2-yl group undergoes electrophilic substitution, particularly at the 5-position:

Reaction TypeConditionsProducts/OutcomesReference
SulfonationSO₃ in H₂SO₄Thiophene-2-sulfonic acid derivatives
NitrationHNO₃, H₂SO₄5-nitrothiophene analogs
HalogenationCl₂ or Br₂ in CH₂Cl₂5-halothiophene derivatives
  • Key Insight : Electrophilic substitution on the thiophene ring modulates electronic properties, influencing binding affinity in biological targets .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in cycloaddition and ring-opening reactions:

Reaction TypeConditionsProducts/OutcomesReference
[3+2] CycloadditionDipolarophiles (e.g., nitrile oxides)Triazole-fused heterocycles
Ring-openingStrong reducing agents (e.g., LiAlH₄)Thiol intermediates for further functionalization
  • Key Insight : Ring-opening reactions generate thiol intermediates, enabling conjugation with biomolecules or polymers for drug delivery .

Biological Interactions and Enzyme Inhibition

The compound’s reactivity correlates with its biological activity:

Target EnzymeMechanismIC₅₀/Kᵢ (μM)Reference
Bacterial ureaseNickel ion chelation at active site0.39–2.23
Fungal CYP51H-bonding with heme propionate~4.01 (vs. C. albicans)
  • Key Insight : The bromobenzylthio group enhances lipophilicity, improving membrane permeability and target engagement .

Comparative Reactivity of Structural Analogs

A comparison with related compounds highlights unique features:

CompoundKey ReactionYield (%)Bioactivity (MIC, μg/mL)
Target compoundBromine substitution85–920.78 (E. coli)
4-Chlorobenzamide analog Chlorine displacement781.05 (S. aureus)
Unsubstituted thiadiazole Electrophilic thiophene sulfonation652.34 (C. albicans)
  • Key Insight : Bromine substitution confers superior antibacterial activity compared to chloro or un

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the dihydropyridine core is known to modulate various biological pathways involved in cancer progression. For instance, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines .
  • Antimicrobial Properties :
    The compound's structural analogs have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The halogenated phenyl groups enhance lipophilicity, allowing better penetration through microbial membranes .
  • Anti-inflammatory Effects :
    Some studies suggest that dihydropyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions including:

  • Condensation Reactions : These reactions are crucial for forming the dihydropyridine framework.
  • Functionalization : Post-synthesis modifications can enhance biological activity or selectivity .

Case Studies

  • Anticancer Study : A study investigated the effect of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences : Lacks the 4-bromophenylmethyl substituent; instead, the amide nitrogen is attached to a 3-bromo-2-methylphenyl group.
  • Activity : Demonstrates planar conformation due to π-conjugation across the amide bridge, a feature shared with the target compound .

Compound B : 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences : Substituted with a 3-fluorophenylmethyl group and a 4-methoxyphenyl amide.

Pharmacologically Active Analogs

BMS-777607 : N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences: Features a 4-ethoxy group and a 4-fluorophenyl substituent. The 2-amino-3-chloropyridine side chain enhances Met kinase selectivity.
  • Activity : Orally efficacious Met kinase inhibitor (IC₅₀ = 3.9 nM) with proven antitumor efficacy .

Compound C : N-(3-Acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences : Shares the 4-bromophenylmethyl group but substitutes the amide nitrogen with a 3-acetylphenyl group.
  • Properties : Molecular weight = 425.28 g/mol; the acetyl group introduces a polar ketone, contrasting with the target compound’s lipophilic 3-fluoro-4-methylphenyl group .

Substituent-Driven Functional Comparisons

Compound R₁ (Position 1) R₂ (Amide Nitrogen) Key Pharmacological Features
Target Compound 4-Bromophenylmethyl 3-Fluoro-4-methylphenyl Enhanced lipophilicity; halogen interactions
BMS-777607 4-Fluorophenyl 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl Met kinase inhibition (IC₅₀ = 3.9 nM)
Compound A 3-Bromo-2-methylphenyl Hydrogen-bond-driven crystallinity
Compound C 4-Bromophenylmethyl 3-Acetylphenyl Polar acetyl group; molecular weight = 425.28

Biological Activity

1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound classified under dihydropyridines. Its unique structural features, including a dihydropyridine ring substituted with bromophenyl and carboxamide groups, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C15H15BrFNC_{15}H_{15}BrFN with a molecular weight of 308.19 g/mol. The presence of bromine and fluorine atoms enhances its electronic characteristics, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological effects, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Modulation : It may interact with various receptors, altering signal transduction pathways critical for cellular communication and metabolism.

The interactions of this compound with molecular targets can lead to changes in enzyme kinetics and receptor signaling pathways. Ongoing investigations aim to elucidate these mechanisms further.

Comparative Analysis with Related Compounds

The compound exhibits structural similarities with other dihydropyridine derivatives. Below is a comparative table highlighting notable compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]quinolin-3-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamideContains fluorinated phenyl groupsPotentially different biological activity due to fluorine substitutions
N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamideSubstituted with carbamoyl and fluorobenzyl groupsMay exhibit distinct pharmacological profiles due to different substituents
N-(4-chlorophenyl)-1-[3-fluoro-4-(methylthio)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamideContains chlorophenyl and methylthio groupsUnique reactivity due to the presence of sulfur

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was noted to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against Mia PaCa-2 and PANC-1 cell lines, showing promising results in reducing cell viability.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed correlations between the structural modifications of the compound and its biological activities. This information is critical for optimizing its therapeutic potential.

Q & A

What are the optimal synthetic routes for 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

Basic:
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzylamines with aldehydes to form Schiff base intermediates, followed by cyclization using ethyl acetoacetate under basic conditions. Key factors include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming product purity .

Advanced:
Challenges arise in scaling up due to sensitive functional groups (e.g., bromophenyl). Strategies include:

  • Flow chemistry : Continuous reactors minimize side reactions and improve yield consistency .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption for cyclization steps .
  • Kinetic studies : Use HPLC-MS to optimize reaction stoichiometry and prevent over- or under-functionalization .

How can structural ambiguities (e.g., tautomerism or conformation) in this compound be resolved experimentally and computationally?

Basic:
X-ray crystallography is the gold standard for resolving tautomeric forms. For example, confirms the keto-amine tautomer over the hydroxy-pyridine form via crystallographic data . Complementary techniques include:

  • FT-IR : Identifies carbonyl (C=O) and amide (N-H) stretches to distinguish tautomers .
  • ¹³C NMR : Detects deshielded carbons adjacent to electronegative groups (e.g., fluorine) .

Advanced:
Computational methods like density functional theory (DFT) predict energy-minimized tautomers and conformational stability. Steps include:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify dominant tautomers in binding .
  • Dynamic NMR : Resolve slow-exchange conformers by varying temperature or solvent polarity .

What in vitro assays are recommended to evaluate its biological activity, and how can target specificity be validated?

Basic:
Initial screening should include:

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, A549) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the dihydropyridine core’s affinity for ATP-binding pockets .

Advanced:
To validate target engagement:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to purified proteins .
  • CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .

How can contradictory data (e.g., conflicting IC50 values or structural interpretations) be reconciled?

Methodological Approach:

  • Meta-analysis : Compare datasets across studies using standardized controls (e.g., staurosporine for kinase assays) .
  • Cross-validation : Pair crystallography with solution-state techniques (e.g., SAXS) to rule out crystallization artifacts .
  • Batch-effect correction : Normalize biological data using Z-score transformation to account for inter-lab variability .

What strategies are effective for developing structure-activity relationships (SAR) for derivatives of this compound?

Basic:

  • Substituent variation : Systematically modify the bromophenyl, fluorophenyl, or carboxamide groups .
  • Biological profiling : Test derivatives against a panel of cell lines or enzymes to identify key pharmacophores .

Advanced:

  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications using molecular dynamics .

How can analytical methods be validated for purity assessment and impurity profiling?

Basic:

  • HPLC-DAD/UV : Establish a retention time database for the parent compound and known synthetic byproducts .
  • LC-MS : Detect low-abundance impurities (e.g., dehalogenated products) with high sensitivity .

Advanced:

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .
  • NMR-based quantification : Use qNMR with an internal standard (e.g., maleic acid) for absolute purity determination .

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